Methyl 6-(methylamino)pyridazine-3-carboxylate

Description

Molecular Architecture and Functional Group Analysis

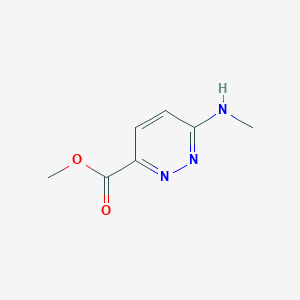

The molecular structure of this compound exhibits a complex arrangement of functional groups distributed across a six-membered pyridazine ring system. The compound possesses the molecular formula C₇H₉N₃O₂ with a molecular weight of 167.16500 atomic mass units, representing the free base form of the molecule. The core pyridazine ring contains two nitrogen atoms positioned at the 1 and 2 positions, creating a diazine heterocycle that imparts unique electronic properties to the overall molecular framework.

The methylamino substituent at the 6-position introduces both steric and electronic effects that significantly influence the compound's reactivity patterns. This functional group consists of a nitrogen atom bonded to a single methyl group, creating a secondary amine that can participate in hydrogen bonding interactions and serve as both a nucleophile and a hydrogen bond donor. The electron-donating nature of the methylamino group affects the electronic distribution throughout the pyridazine ring, particularly influencing the electrophilicity of adjacent carbon atoms.

The carboxylate ester functionality at the 3-position represents another critical structural element that defines the compound's chemical properties. The methyl ester group introduces a carbonyl carbon that serves as an electrophilic center, making this position susceptible to nucleophilic attack during various chemical transformations. The ester linkage also contributes to the overall polarity of the molecule and influences its solubility characteristics in different solvent systems.

| Structural Feature | Position | Functional Group Type | Electronic Effect |

|---|---|---|---|

| Pyridazine Ring | Core | Diazine Heterocycle | Electron-withdrawing |

| Methylamino Group | Position 6 | Secondary Amine | Electron-donating |

| Carboxylate Ester | Position 3 | Methyl Ester | Electron-withdrawing |

| Nitrogen Atoms | Positions 1,2 | Heteroatoms | π-electron deficient |

The canonical SMILES notation for this compound is represented as CC1=NN=C(C=C1C(=O)OC)N(C)C, which provides a systematic description of the atomic connectivity and bonding patterns. This notation reveals the cyclic nature of the pyridazine core and the specific attachment points of the substituent groups, allowing for precise structural identification and computational modeling applications.

Comparative Analysis of Pyridazine-Based Derivatives

The pyridazine heterocycle exhibits distinctive physicochemical properties that differentiate it from other azine derivatives, particularly when compared to pyridine, pyrimidine, and pyrazine systems. Research has demonstrated that pyridazine possesses unique characteristics including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves important in drug-target interactions. These properties contribute to specialized applications in molecular recognition while the inherent polarity and low cytochrome P450 inhibitory effects add additional value in pharmaceutical development.

Comparative studies of pyridazine derivatives have revealed that the 1,2-diazine arrangement creates a significantly higher dipole moment compared to other azine isomers. The pyridazine ring system exhibits a dipole moment that enables enhanced intermolecular interactions, particularly in crystalline environments and biological systems. This elevated dipole moment arises from the adjacent positioning of the two nitrogen atoms, creating an asymmetric charge distribution that influences both intramolecular and intermolecular interactions.

The hydrogen-bonding properties of pyridazine derivatives represent another distinguishing feature that sets them apart from other heterocyclic systems. The dual nitrogen atoms in the 1,2-positions provide multiple sites for hydrogen bond acceptance, while the ring carbon-hydrogen bonds can serve as weak hydrogen bond donors. This combination of hydrogen-bonding capabilities contributes to the formation of stable crystal structures and influences the compound's behavior in solution.

| Azine Derivative | Ring Type | Dipole Moment | Basicity (pKa) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Pyridazine | 1,2-Diazine | High | Low | 2 |

| Pyrimidine | 1,3-Diazine | Moderate | Very Low | 2 |

| Pyrazine | 1,4-Diazine | Zero | Low | 2 |

| Pyridine | Monoazine | Moderate | 5.2 | 1 |

When examining methylamino-substituted pyridazine derivatives specifically, the electron-donating effect of the methylamino group creates a notable influence on the electronic properties of the heterocyclic system. This substitution pattern tends to increase the electron density at specific positions within the ring, potentially enhancing nucleophilic reactivity at certain sites while simultaneously affecting the compound's ability to participate in electrophilic aromatic substitution reactions.

The carboxylate ester functionality in this compound introduces additional complexity to the comparative analysis. Ester-containing pyridazine derivatives generally exhibit enhanced solubility in organic solvents while maintaining sufficient polarity for biological interactions. The ester group also provides a site for potential hydrolysis reactions, which can be exploited for prodrug applications or metabolic transformations.

Crystallographic Characterization and Solid-State Properties

Crystallographic studies of pyridazine-containing compounds have provided valuable insights into the solid-state arrangements and intermolecular interactions that govern their physical properties. While specific crystallographic data for this compound remains limited in the available literature, related pyridazine-3-carboxylate derivatives have been extensively characterized through single-crystal X-ray diffraction techniques.

The crystal structure of pyridazine-3-carboxylate complexes reveals important features regarding the coordination behavior and hydrogen-bonding patterns of these compounds. In lead(II) complexes with pyridazine-3-carboxylate ligands, the pyridazine rings adopt planar conformations with root-mean-square deviations of approximately 0.0037 to 0.0120 Angstroms. The carboxylate groups in these structures typically form dihedral angles with their respective pyridazine rings ranging from 8.8 to 9.7 degrees, indicating a near-coplanar arrangement that facilitates extended conjugation.

Intermolecular interactions in pyridazine-3-carboxylate crystal structures are dominated by hydrogen bonding networks involving both the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate functionality. These hydrogen bonds create extended two-dimensional or three-dimensional networks that contribute to the overall stability of the crystalline lattice. The presence of water molecules in hydrated crystal forms further enhances the hydrogen-bonding network, creating additional stabilization through bridging interactions.

| Crystal Parameter | Pyridazine-3-carboxylate Lead Complex | Copper Pyridazine-3-carboxylate Complex |

|---|---|---|

| Space Group | P2₁/n | P2₁/c |

| Unit Cell Volume | 1146.2(4) Ų | 588.58(2) Ų |

| Density | 2.627 g/cm³ | 1.951 g/cm³ |

| Temperature | 293 K | 100 K |

The thermal properties of pyridazine derivatives in the solid state reveal important information about their stability and phase behavior. Differential scanning calorimetry studies of related compounds indicate that pyridazine-3-carboxylate derivatives typically exhibit well-defined melting points, suggesting ordered crystalline structures with significant intermolecular interactions. The melting behavior is influenced by both the hydrogen-bonding network and the van der Waals interactions between adjacent molecules in the crystal lattice.

Powder diffraction studies of pyridazine derivatives have demonstrated that these compounds can exist in multiple polymorphic forms, each characterized by distinct diffraction patterns and physical properties. The polymorphic behavior is particularly relevant for pharmaceutical applications, as different crystal forms can exhibit varying dissolution rates, bioavailability, and stability profiles. The methylamino substitution in this compound likely influences the polymorphic landscape by introducing additional hydrogen-bonding sites and steric considerations.

The solid-state nuclear magnetic resonance spectroscopy of pyridazine derivatives provides complementary information to crystallographic studies, revealing details about molecular motion and local environments within the crystal structure. Carbon-13 nuclear magnetic resonance studies typically show distinct chemical shifts for the pyridazine ring carbons, the methylamino carbon, and the ester carbonyl carbon, allowing for precise structural assignments and confirmation of substitution patterns. The solid-state spectra often exhibit different chemical shifts compared to solution-state measurements, reflecting the influence of intermolecular interactions and crystal packing effects on the electronic environment of individual nuclei.

Properties

IUPAC Name |

methyl 6-(methylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-8-6-4-3-5(9-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRDAYFPDQXUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 2,6-Dichloro-3-trifluoromethylpyridine

Nucleophilic substitution with methylamine: The reaction of 2,6-dichloro-3-trifluoromethylpyridine with methylamine under controlled conditions yields 6-(methylamino)pyridazine derivatives. However, direct substitution often suffers from regioselectivity issues, producing mixtures of 2- and 6-substituted isomers.

Conversion of trifluoromethyl group to methoxycarbonyl: Treatment of the 3-trifluoromethyl group with a large excess of sodium methoxide followed by acid hydrolysis efficiently transforms the trifluoromethyl substituent into a methyl ester group, yielding this compound in excellent yields.

Regioselectivity improvement: Using nucleophiles such as 4-methylbenzenethiolate anion in solvents like N,N-dimethylformamide (DMF) at low temperatures (-30 °C) enhances regioselective substitution at the 6-position, minimizing side products.

From Methyl 2,6-Dichloropyridine-3-carboxylate

Stepwise substitution: Treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol and potassium tert-butoxide in DMF produces a mixture heavily favoring substitution at the 6-position (ratio ~97:3), yielding methyl 6-(4-methylbenzenethio)pyridine-3-carboxylate.

Methoxylation: Subsequent treatment with sodium methoxide converts the 2-chloro substituent to a methoxy group, affording methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate in high yield (~87%).

Oxidation and amination: Oxidation of the thioether to sulfoxide followed by nucleophilic substitution with methylamine provides methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate.

Bromination and hydrolysis: Final bromination and alkaline hydrolysis steps convert intermediates into the target this compound with overall yields around 67%.

Reaction Mechanism Insights

The transformation of the trifluoromethyl group into the methoxycarbonyl group proceeds via methoxide anion attack, involving elimination of fluoride ions and rearomatization steps. This mechanism explains the high efficiency and selectivity of the ester formation at the 3-position.

Regioselectivity in nucleophilic substitution is influenced by steric and electronic effects, with bulky nucleophiles and solvent choice playing critical roles in favoring substitution at the 6-position over the 2-position.

Summary of Preparation Steps and Yields

Research Findings and Practical Considerations

The described synthetic routes have been successfully scaled to multi-kilogram production without significant loss of yield or purity, demonstrating practical industrial applicability.

The use of sodium methoxide in large excess is critical for efficient trifluoromethyl group conversion, and careful control of reaction temperature and solvent choice improves regioselectivity and minimizes side reactions.

Purification typically involves recrystallization, which is preferred over chromatographic methods for scalability and cost-effectiveness.

The synthetic strategy emphasizes the stepwise introduction and transformation of substituents to achieve the desired substitution pattern on the pyridazine ring, highlighting the importance of selective nucleophilic aromatic substitution chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.

Substitution: This reaction can replace one functional group with another, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

MMPC serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : Can introduce additional functional groups or modify existing ones.

- Reduction : Can yield amines or other derivatives.

- Substitution : Allows for the synthesis of diverse derivatives through the replacement of functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Nitro derivatives |

| Reduction | NaBH₄, LiAlH₄ | Amines |

| Substitution | Alkyl halides | Various derivatives |

Biology

MMPC has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its biological activity is attributed to its interaction with specific molecular targets, such as enzymes and receptors, which can lead to various therapeutic effects.

- Enzyme Inhibition : MMPC may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Medicine

Research indicates that MMPC exhibits promising pharmacological properties:

- Anticancer Activity : Studies have shown that MMPC can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer models. Mechanistic studies suggest it induces apoptosis through activation of caspase pathways.

- Antimicrobial Properties : Preliminary studies highlight its effectiveness against multi-drug resistant bacterial strains, suggesting potential utility in treating infections caused by resistant pathogens.

Antimicrobial Efficacy Study

A study published in MDPI demonstrated that MMPC exhibited significant inhibitory effects against multi-drug resistant strains of bacteria at low concentrations. This suggests its potential as a therapeutic agent for treating infections caused by resistant pathogens.

Anticancer Activity Assessment

In recent investigations, MMPC was evaluated for its effects on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models. Further mechanistic studies revealed that MMPC induced apoptosis through the activation of caspase pathways.

Industry Applications

MMPC is utilized in the development of agrochemicals due to its insecticidal and herbicidal activities. Its structural characteristics allow for the formulation of effective agricultural products aimed at pest control.

Mechanism of Action

The mechanism of action of Methyl 6-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The pyridazine core allows for structural diversification, with key analogs differing in:

- Ester groups (methyl vs. ethyl).

- Substituents at position 6 (amino, alkylamino, halogen, or fused rings).

- Additional functional groups (e.g., trifluoromethyl, morpholino).

Table 1: Structural Comparison of Key Pyridazine Derivatives

Physicochemical Properties Comparison

Solubility and Stability

- This compound: Soluble in DMSO; requires sonication and heating to 37°C for dissolution. Stable at -80°C for 6 months .

- Ethyl analogs: Higher lipophilicity due to ethyl esters (e.g., Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate, C₁₂H₁₉N₃O₂) may reduce aqueous solubility but enhance membrane permeability .

- Chloro-triazolo derivative (CAS: 76196-04-8): Lower solubility in polar solvents due to fused aromatic rings and chloro substituent .

Reactivity

- Nucleophilic substitution: The methylamino group in this compound enables further alkylation or acylation, as demonstrated in the synthesis of spirocyclic compounds (e.g., Example 317 in EP 4 374 877 A2) .

- Halogenated analogs : Chloro-substituted derivatives (e.g., Methyl 6-chloro-3-pyridazinecarboxylate) serve as precursors for introducing diverse amines via SNAr reactions .

Biological Activity

Methyl 6-(methylamino)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C8H10N4O2

- Molecular Weight : 194.19 g/mol

- Structure : Contains a pyridazine ring substituted with a methylamino group and a carboxylate ester.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptors : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported in studies are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound possesses strong antibacterial and antifungal activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific cancer cell lines tested include:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

These findings highlight the compound's potential as a lead structure for developing novel anticancer agents.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in MDPI highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential utility in treating infections caused by resistant pathogens . -

Anticancer Activity Assessment :

In a recent investigation, the compound was evaluated for its effect on various cancer cell lines. Results indicated that it could significantly reduce cell viability in a dose-dependent manner, particularly in breast and lung cancer models. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-(methylamino)pyridazine-3-carboxylate, and how can purity be ensured?

- Methodology :

- Step 1 : Start with cyclization of precursors (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) to form the pyridazine core. Use conditions like coupling reactions with trifluoromethylphenyl or iodophenyl derivatives (common in analogs; see Example 319 in ).

- Step 2 : Purify intermediates via silica gel column chromatography (e.g., ethyl acetate/methanol gradients, as in ), achieving >90% yield .

- Step 3 : Confirm purity using HPLC (e.g., SMD-TFA05 conditions with retention time ~1.43 minutes) and LCMS (m/z 645 [M+H]+).

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Analytical Workflow :

- LCMS : Confirm molecular ion peaks (e.g., m/z 411 [M+H]+ for related compounds in ).

- HPLC : Compare retention times to reference standards (e.g., 1.05 minutes under SMD-TFA50 conditions).

- NMR : Use NMR to verify ester carbonyl signals (~δ 159–165 ppm) and pyridazine ring protons (δ 6.5–8.5 ppm), as seen in analogs ( ) .

- Troubleshooting : If spectral data conflicts (e.g., unexpected peaks), repeat purification or check for tautomerism (common in pyridazine derivatives).

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Design Strategies :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to improve metabolic stability, as demonstrated in .

- Heterocyclic Coupling : Use Suzuki-Miyaura cross-coupling (e.g., with pyrimidin-4-yl groups in ) to diversify the scaffold.

- Hydrolysis Optimization : Apply LiOH-mediated ester hydrolysis (as in ) to generate carboxylic acid derivatives for SAR studies .

- Validation : Assess derivatives via in vitro assays (e.g., kinase inhibition) and compare IC values to the parent compound.

Q. How should researchers resolve contradictions in synthetic yields or spectral data for this compound?

- Root Cause Analysis :

- Yield Variability : Check catalyst loading (e.g., palladium in cross-coupling reactions) or solvent polarity (e.g., DMF vs. THF in ) .

- Spectral Discrepancies : Consider impurities from incomplete purification (e.g., residual trifluoroacetic acid in HPLC) or stereochemical isomerism (e.g., ’s diazaspiro intermediates).

Q. What computational methods support the prediction of this compound’s physicochemical properties?

- In Silico Tools :

- LogP Prediction : Use software like MarvinSketch to estimate lipophilicity (critical for blood-brain barrier penetration).

- Docking Studies : Model interactions with target proteins (e.g., kinases) using PyMol or AutoDock, referencing structural analogs in .

- Validation : Compare predicted vs. experimental solubility (e.g., in DMSO or PBS) and adjust substituents to optimize bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.